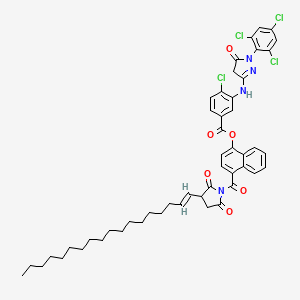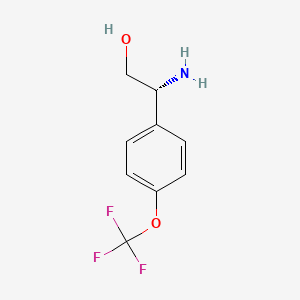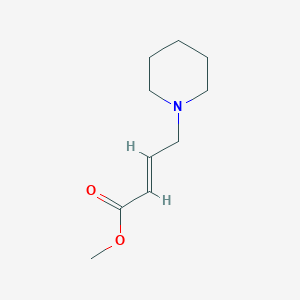![molecular formula C10H11F2N3 B12094277 N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)
N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CF₂H-benzimidazole , is a fascinating compound with a unique structure It contains a benzimidazole core functionalized with a difluoromethyl group
Preparation Methods
Synthetic Routes: Several synthetic routes exist for CF₂H-benzimidazole. One common approach involves introducing the difluoromethyl group onto the benzimidazole scaffold. This can be achieved through nucleophilic substitution or radical-based methods.
Reaction Conditions:Nucleophilic Substitution: Reaction of benzimidazole derivatives with difluoromethylating agents (e.g., ClCF₂H) leads to the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to access CF₂H-benzimidazole.
Chemical Reactions Analysis
Reactivity: CF₂H-benzimidazole participates in various reactions:
Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: Nucleophiles can replace the difluoromethyl group.
Radical Reactions: Radical chemistry allows site-selective difluoromethylation, especially in heteroaromatics.
ClCF₂H: Used for X–CF₂H bond formation.
Novel Difluorocarbene Reagents: Non-ozone-depleting alternatives for X–H insertion.
Major Products: The major products depend on the specific reaction conditions and substrates. CF₂H-benzimidazole derivatives find applications in drug discovery and materials science.
Scientific Research Applications
CF₂H-benzimidazole has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of novel materials with unique properties.
Process Chemistry: Interest in its synthetic utility drives process optimization.
Mechanism of Action
The precise mechanism by which CF₂H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
CF₂H-benzimidazole stands out due to its difluoromethyl group. Similar compounds include fluxapyroxad and benzovindiflupyr , which also incorporate difluoromethyl moieties .
Properties
Molecular Formula |
C10H11F2N3 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C10H11F2N3/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,13H,6H2,1H3 |
InChI Key |
JHWMYJSMCLKAGA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)






